5-(4-Carboxyphenyl)-2-fluorophenol
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Overview
Description
5-(4-Carboxyphenyl)-2-fluorophenol is an organic compound that features a carboxyphenyl group and a fluorophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-carboxyphenylboronic acid as a starting material, which undergoes a Suzuki coupling reaction with 2-fluorophenol under palladium-catalyzed conditions . The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 5-(4-Carboxyphenyl)-2-fluorophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Carboxyphenyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols.
Scientific Research Applications
5-(4-Carboxyphenyl)-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of 5-(4-Carboxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function. The carboxyl and phenol groups can form hydrogen bonds with target molecules, while the fluorine atom can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: A porphyrin derivative with similar carboxyphenyl groups.
4-Carboxyphenylboronic Acid: A compound with a carboxyphenyl group but different functional properties.
Tetrakis(4-sulfonatophenyl)porphyrin: Another porphyrin derivative with sulfonate groups instead of carboxyl groups
Uniqueness
5-(4-Carboxyphenyl)-2-fluorophenol is unique due to the presence of both a carboxyphenyl group and a fluorophenol groupThe fluorine atom, in particular, can enhance the compound’s stability and alter its electronic properties, making it valuable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
4-(4-fluoro-3-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGSJORZEPPGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684257 |
Source
|
Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-65-5 |
Source
|
Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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